![molecular formula C9H10F3NO B1390732 2-Methoxy-3-(trifluoromethyl)benzylamine CAS No. 1017778-87-8](/img/structure/B1390732.png)
2-Methoxy-3-(trifluoromethyl)benzylamine
Overview
Description
“2-Methoxy-3-(trifluoromethyl)benzylamine” is a laboratory chemical . It is used in the preparation of 6-substituted purines . It is a clear colorless to yellowish liquid .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-3-(trifluoromethyl)benzylamine” is C9H10F3NO . The InChI code is 1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 .
Physical And Chemical Properties Analysis
“2-Methoxy-3-(trifluoromethyl)benzylamine” is a clear colorless to yellowish liquid . It has a molecular weight of 205.18 . The storage temperature is ambient temperature .
Scientific Research Applications
Synthesis of 6-Substituted Purines
2-Methoxy-3-(trifluoromethyl)benzylamine: has been utilized in the synthesis of 6-substituted purines . These purines are significant because they form the basis of DNA and RNA nucleotides, and modifications to their structure can lead to new pharmacological properties. The trifluoromethyl group in particular can enhance the biological activity and metabolic stability of these compounds.
Development of Fluorinated Pharmaceuticals
The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to improve drug properties such as metabolic stability, bioavailability, and binding affinity2-Methoxy-3-(trifluoromethyl)benzylamine could be used to introduce this group into new drug candidates, potentially leading to the development of novel therapeutics .
Material Science Research
In material science, 2-Methoxy-3-(trifluoromethyl)benzylamine can be used to modify the surface properties of materials. The introduction of a trifluoromethyl group can result in materials with altered hydrophobicity, which is valuable for creating water-repellent surfaces or modifying the interaction of materials with biological systems .
Chemical Synthesis Enhancer
This compound can act as a building block in chemical synthesis, particularly in the creation of complex molecules with specific three-dimensional shapes. The methoxy and trifluoromethyl groups can influence the reactivity and steric hindrance of intermediates, guiding the formation of the desired products .
Analytical Chemistry Applications
2-Methoxy-3-(trifluoromethyl)benzylamine: may be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds. Its unique chemical structure could improve the sensitivity and specificity of analytical methods such as mass spectrometry or chromatography .
Agricultural Chemical Research
The trifluoromethyl group is also found in many agrochemicals, where it can contribute to the efficacy and stability of pesticides and herbicides2-Methoxy-3-(trifluoromethyl)benzylamine could be a precursor in the synthesis of new agrochemicals that are more effective and environmentally friendly .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-methoxy-3-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONAOAWPUFJXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242130 | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)benzylamine | |
CAS RN |
1017778-87-8 | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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